

# Veverimer's Impact on Serum Bicarbonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Veverimer**

Cat. No.: **B611672**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Veverimer** (also known as TRC101) is a novel, orally administered, non-absorbed polymer designed to treat metabolic acidosis, a common complication of chronic kidney disease (CKD), by binding hydrochloric acid (HCl) in the gastrointestinal tract.<sup>[1][2]</sup> This mechanism effectively removes acid from the body, leading to a clinically significant increase in serum bicarbonate levels.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of **Veverimer**'s effect on serum bicarbonate, detailing its mechanism of action, summarizing quantitative data from key clinical trials, and outlining the experimental protocols of these pivotal studies.

## Mechanism of Action

**Veverimer** is a high-capacity, selective, free-amine polymer that is not an ion-exchange resin and does not introduce counterions like sodium.<sup>[1][2]</sup> Its action is localized to the gastrointestinal lumen, where it binds and removes HCl.<sup>[1][2][4]</sup>

The process begins with the protonation of **Veverimer**'s free amines in the acidic environment of the stomach. This positive charge then allows for the binding of chloride anions.<sup>[3][5]</sup> The net effect is the removal of HCl, which is then excreted in the feces.<sup>[2][4]</sup> This removal of gastric acid stimulates the parietal cells in the stomach to produce more HCl. The intracellular production of H<sup>+</sup> ions by carbonic anhydrase is coupled with the generation of bicarbonate (HCO<sub>3</sub><sup>-</sup>), which is then transported into the bloodstream, a phenomenon similar to the

postprandial "alkaline tide".[\[4\]](#)[\[6\]](#) This ultimately leads to an increase in serum bicarbonate concentrations, thereby correcting metabolic acidosis.[\[1\]](#)[\[2\]](#)

In vitro studies have demonstrated **Veverimer**'s significant binding capacity for HCl (approximately  $10.7 \pm 0.4$  mmol/g) across a wide range of pH values found in the gastrointestinal tract.[\[1\]](#)[\[2\]](#) Notably, it shows high specificity for chloride with minimal binding of other anions like phosphate, citrate, or taurocholate.[\[1\]](#)[\[2\]](#) Preclinical studies in rats with adenine-induced CKD and metabolic acidosis showed that **Veverimer** administration led to a dose-dependent increase in serum bicarbonate and a significant rise in fecal chloride excretion.[\[1\]](#)[\[2\]](#) Furthermore, studies using <sup>14</sup>C-labeled **Veverimer** in rats and dogs confirmed that the polymer is not absorbed and is quantitatively eliminated in the feces.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)**Veverimer's Mechanism of Action in Increasing Serum Bicarbonate.**

## Quantitative Data on Serum Bicarbonate Levels

Multiple clinical trials have consistently demonstrated **Veverimer**'s efficacy in raising serum bicarbonate levels in patients with CKD and metabolic acidosis. The following tables summarize the key quantitative findings from these studies.

**Table 1: Summary of Key Phase 3 Clinical Trial Results**

| Study                              | Treatment Group | N          | Baseline Serum HCO3- (mEq/L)          | Change in Serum HCO3- from Baseline | Primary Efficacy Endpoint Met (%)          |
|------------------------------------|-----------------|------------|---------------------------------------|-------------------------------------|--------------------------------------------|
| TRCA-301<br>(12 Weeks)<br>[7][8]   | Veverimer       | 124        | ~17.5                                 | +4.49 mEq/L                         | 59.2%                                      |
| Placebo                            | 93              | ~17.5      | +1.66 mEq/L                           | 22.5%                               |                                            |
| 40-Week Extension Study[9]         | Veverimer       | 114        | ~17.2                                 | Maintained increase                 | 63% (at Week 52)                           |
| Placebo                            | 82              | ~17.3      | 38% (at Week 52)                      |                                     |                                            |
| VALOR-CKD<br>(up to 24 months)[10] | Veverimer       | 741        | 17.5 ± 1.4                            | Increased to 23.4 ± 2.0             | N/A (Primary endpoint was CKD progression) |
| Placebo                            | 739             | 17.5 ± 1.4 | Increased to 20.9 ± 3.3 (at month 24) | N/A                                 |                                            |

Primary Efficacy Endpoint for TRCA-301 and the extension study was the proportion of patients with an increase in blood bicarbonate of at least 4 mEq/L or achieving a normal range of 22-29 mEq/L.[7][9]

**Table 2: Subgroup Analysis in Patients with Diabetes (Phase 3 Extension Study)[5][11]**

| Treatment Group | N  | Baseline Serum HCO3- (mmol/L) | Mean Increase in Serum HCO3- at Week 52 (mmol/L) |
|-----------------|----|-------------------------------|--------------------------------------------------|
| Veverimer       | 70 | 17.3                          | 4.4                                              |
| Placebo         | 57 | 17.3                          | 2.9                                              |

**Table 3: Results from Phase 1/2 Study (TRCA-101)[12][13]**

| Dosing Regimen                                      | Duration | Mean Increase in Serum HCO3- (mEq/L) |
|-----------------------------------------------------|----------|--------------------------------------|
| 1.5 g, 3 g, or 4.5 g twice daily;<br>6 g once daily | 14 days  | 3.2 - 3.9                            |

A meta-analysis of three randomized controlled trials involving 548 patients found that **Veverimer** was associated with a weighted mean difference in serum bicarbonate increase of 3.08 mmol/L compared to placebo.[11][12]

## Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of the pivotal clinical trials that have evaluated the efficacy and safety of **Veverimer**.

### TRCA-301: Pivotal Phase 3, 12-Week Study

- Objective: To evaluate the safety and efficacy of **Veverimer** in treating metabolic acidosis in patients with CKD.[7][8]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7][8]
- Patient Population: 217 patients with CKD (eGFR 20-40 mL/min/1.73 m<sup>2</sup>) and metabolic acidosis (serum bicarbonate 12-20 mEq/L).[3][8]

- Intervention:
  - **Veverimer** (TRC101) group (n=124): 6 g/day administered as an oral suspension.[7][9]
  - Placebo group (n=93).[7]
- Primary Efficacy Endpoint: The proportion of subjects with an increase in blood bicarbonate of at least 4 mEq/L or achieving a blood bicarbonate level in the normal range of 22 to 29 mEq/L after 12 weeks of treatment.[7][8]
- Secondary Endpoint: Mean change in blood bicarbonate from baseline to week 12.[7][8]
- Serum Bicarbonate Measurement: Blood samples were collected at screening, baseline, and at specified intervals throughout the 12-week treatment period. Central laboratory analysis was used to ensure consistency.



[Click to download full resolution via product page](#)

Workflow of the TRCA-301 Pivotal Phase 3 Study.

## 40-Week Extension Study

- Objective: To assess the long-term safety and efficacy of **Veverimer**.[\[9\]](#)
- Study Design: A multicenter, randomized, blinded, placebo-controlled 40-week extension of the 12-week parent study.[\[9\]](#)
- Patient Population: 196 patients (114 **Veverimer**, 82 placebo) who completed the 12-week parent study and opted to continue.[\[9\]](#)
- Intervention: Patients continued on their original blinded treatment assignment (**Veverimer** 6 g/day or placebo).[\[9\]](#)
- Endpoints: The primary endpoint was safety. Secondary endpoints assessed the long-term effects on serum bicarbonate concentration and physical functioning.[\[9\]](#)
- Serum Bicarbonate Measurement: Serum bicarbonate was measured at scheduled visits throughout the 40-week extension period.[\[5\]](#)

## VALOR-CKD: Long-Term CKD Progression Study

- Objective: To evaluate the effect of **Veverimer** on slowing the progression of CKD in patients with metabolic acidosis.[\[10\]](#)
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[10\]](#)
- Patient Population: 1,480 patients with CKD (eGFR 20-40 ml/min per 1.73 m<sup>2</sup>) and metabolic acidosis (serum bicarbonate 12-20 mEq/L).[\[10\]](#)
- Intervention:
  - **Veverimer** group (n=741): Starting dose of 6 g once daily, with algorithmic titration to a target bicarbonate concentration of 22–29 mmol/L.[\[13\]](#)
  - Placebo group (n=739).[\[10\]](#)

- Primary Endpoint: A composite of end-stage kidney disease (ESKD), a sustained decline in eGFR of  $\geq 40\%$  from baseline, or death due to kidney failure.[10]
- Serum Bicarbonate Measurement: Serum bicarbonate levels were monitored at regular intervals to guide dose titration and assess the treatment effect.[10]

## Conclusion

**Veverimer** represents a targeted approach to the management of metabolic acidosis in patients with chronic kidney disease. Its novel mechanism of action, which involves the binding and removal of hydrochloric acid from the gastrointestinal tract, leads to a significant and sustained increase in serum bicarbonate levels.[1][2][3] This effect has been consistently demonstrated across a range of clinical trials, from early phase studies to long-term extension trials.[7][9] The provided data and experimental protocols offer a detailed understanding of **Veverimer**'s clinical pharmacology and its potential as a therapeutic option for this patient population.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of Veverimer: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veverimer for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Veverimer: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]

- 7. Tricida Announces Positive Pivotal Phase 3 Clinical Trial Results for TRC101 in CKD Patients With Metabolic Acidosis - BioSpace [biospace.com]
- 8. BioCentury - Tricida's TRC101 meets in Phase III for CKD-associated metabolic acidosis [biocentury.com]
- 9. Long-term safety and efficacy of veverimer in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Frontiers | Efficacy and Safety of Veverimer in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 12. Efficacy and Safety of Veverimer in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. renibus.com [renibus.com]
- To cite this document: BenchChem. [Veverimer's Impact on Serum Bicarbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611672#veverimer-s-effect-on-serum-bicarbonate-levels>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)